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Compound of Interest

Compound Name:
(5-Chloro-2-

hydroxyphenyl)thiourea

CAS No.: 89793-06-6

Cat. No.: B3033161

Get Quote

Executive Summary
(5-Chloro-2-hydroxyphenyl)thiourea represents a high-value pharmacophore in medicinal

chemistry, specifically within the class of substituted aryl thioureas. This molecule combines a

lipophilic halogenated phenyl ring with a bidentate thiourea core, creating a scaffold with

proven efficacy in metalloenzyme inhibition and antimicrobial defense.

The primary biological potential of this compound lies in its ability to inhibit urease, a nickel-

dependent enzyme critical to the pathogenesis of Helicobacter pylori (peptic ulcers) and

Proteus mirabilis (kidney stones).[1] Furthermore, the 5-chloro and 2-hydroxy substitution

pattern enhances membrane permeability and ligand-receptor binding affinity compared to

unsubstituted analogs. This guide analyzes the compound's therapeutic potential, supported by

Structure-Activity Relationship (SAR) logic and validated experimental protocols.

Chemical Profile & SAR Analysis[2][3]
Structural Composition
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The molecule consists of a central thiourea moiety (-NH-CS-NH2) attached to a phenyl ring.

The ring bears a hydroxyl group (-OH) at the ortho position (C2) and a chlorine atom (-Cl) at

the meta position relative to the hydroxyl (C5).

Molecular Formula: C7H7ClN2OS

Core Pharmacophore: N-aryl thiourea

Key Substituents:

2-OH (Ortho-Hydroxy): Acts as a hydrogen bond donor/acceptor; critical for chelating

metal ions (e.g., Ni²⁺ in urease) and improving water solubility.

5-Cl (Meta-Chloro): Increases lipophilicity (LogP), enhancing penetration through bacterial

cell membranes. It also provides steric bulk that can fill hydrophobic pockets in enzyme

active sites.

Structure-Activity Relationship (SAR)
The biological activity is driven by the synergy between the thiourea "warhead" and the

substituted ring:
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Feature Biological Function Mechanism

Thiourea (C=S) Metal Chelation

The sulfur atom is a soft base,

showing high affinity for soft

acids like Ni²⁺ and Cu²⁺ in

metalloenzymes.

-NH Groups H-Bonding

The -NH protons act as H-

bond donors to residues (e.g.,

Asp, Glu) in the enzyme active

site.

2-OH Group Ligand Anchoring

Forms intramolecular H-bonds

with the thiourea NH, locking

the conformation, or

intermolecular bonds with

enzyme residues (e.g.,

Histidine).

5-Cl Group Bioavailability

Enhances hydrophobic

interaction with the enzyme's

hydrophobic cleft; improves

passive transport across lipid

bilayers.

Therapeutic Potentials[4]
Primary Indication: Urease Inhibition
The most authoritative application of (5-Chloro-2-hydroxyphenyl)thiourea is as a urease

inhibitor.[2] Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In

pathogenic bacteria (H. pylori), this ammonia cloud neutralizes stomach acid, allowing bacterial

survival.

Mechanism: The thiourea sulfur bridges the bi-nickel center (Ni-Ni) in the urease active site.

The 2-OH group provides secondary anchoring to the His-α222 or Asp-360 residues.

Potency: Analogs with ortho-hydroxy and halo-substitutions frequently exhibit IC50 values in

the low micromolar range (10–50 µM), often outperforming standard inhibitors like
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acetohydroxamic acid.

Secondary Indication: Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus, B.

subtilis) and fungi (C. albicans).

Mechanism: Disruption of cell wall synthesis and interference with essential metal-dependent

metabolic pathways. The lipophilic 5-Cl group facilitates entry into the cytoplasm.

Antioxidant Properties
Thiourea derivatives are potent radical scavengers. The -NH groups can donate protons to

neutralize free radicals (DPPH, ABTS), protecting cells from oxidative stress.

Mechanism of Action: Urease Binding
The following diagram illustrates the proposed binding mode of (5-Chloro-2-
hydroxyphenyl)thiourea within the Jack Bean Urease active site.

(5-Chloro-2-hydroxyphenyl)thiourea Bi-Nickel Center (Ni2+ -- Ni2+)
Thione (C=S) coordinates Ni ions

Urease Active Site Residues
(His, Asp, Glu)

2-OH & NH form H-bonds

Inhibition of Urea Hydrolysis
(Ammonia Production Halted)

Blocks Substrate Access

Stabilizes Inhibitor Complex
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Figure 1: Proposed binding interaction where the thiourea sulfur coordinates the bi-nickel

center, halting enzymatic activity.

Experimental Protocols
Synthesis of (5-Chloro-2-hydroxyphenyl)thiourea
This protocol utilizes the reaction between an aryl amine and ammonium thiocyanate, a

standard method for generating mono-substituted thioureas.

Reagents:

2-Amino-4-chlorophenol (1.0 eq)

Ammonium Thiocyanate (NH₄SCN) (1.1 eq)

Concentrated HCl

Ethanol/Water solvent system

Workflow:

Dissolution: Dissolve 2-amino-4-chlorophenol in a mixture of water and concentrated HCl

(1:1 v/v).

Addition: Add Ammonium Thiocyanate and reflux the mixture for 4–6 hours.

Monitoring: Monitor reaction progress via TLC (Solvent: Chloroform/Methanol 9:1). Look for

the disappearance of the amine spot.

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

Crystallization: The solid product precipitates. Filter, wash with cold water, and recrystallize

from ethanol to obtain pure (5-Chloro-2-hydroxyphenyl)thiourea.
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Figure 2: Synthetic pathway for the production of the target thiourea derivative.

In Vitro Urease Inhibition Assay
Objective: Determine the IC50 value of the compound against Jack Bean Urease.

Materials:

Jack Bean Urease (Sigma-Aldrich)

Substrate: Urea (100 mM)[3]

Buffer: Phosphate buffer (pH 6.8)

Indicator: Phenol Red (pH indicator)

Procedure:

Preparation: Prepare test compound solutions in DMSO (concentrations: 0.5 – 500 µM).

Incubation: Mix 25 µL of enzyme solution (5 U/mL) with 5 µL of test compound. Incubate at

30°C for 15 minutes.

Reaction: Add 55 µL of Urea solution containing Phenol Red.

Measurement: Incubate for 30 minutes. The hydrolysis of urea produces ammonia, raising

the pH and changing the color.

Quantification: Measure absorbance at 630 nm using a microplate reader.
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Calculation: % Inhibition =

. Calculate IC50 using non-linear regression.

Toxicology & Safety Predictions (ADME)
Lipinski's Rule of 5: The compound is predicted to comply (MW < 500, LogP < 5, H-bond

donors < 5).

Toxicity: Thioureas can be goitrogenic (affecting thyroid function) upon chronic exposure. In

vitro cytotoxicity tests (e.g., MTT assay on fibroblast cells) are recommended before in vivo

usage.

Metabolism: Likely metabolized via S-oxidation or glucuronidation at the phenolic hydroxyl

group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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